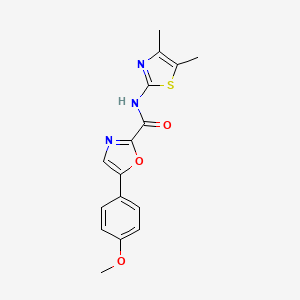
N-(4,5-dimethylthiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethylthiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, commonly referred to as MTT, is a widely used compound in scientific research. MTT is a yellow water-soluble compound that is used as a reagent to measure cell viability and proliferation. It is a tetrazolium salt that is converted into formazan crystals by active mitochondria in viable cells. MTT is a widely used compound in various scientific fields, including biochemistry, molecular biology, and pharmacology.
Mécanisme D'action
MTT is reduced to formazan by active mitochondria in viable cells. The formazan crystals are insoluble and can be measured spectrophotometrically. The amount of formazan produced is proportional to the number of viable cells in the culture. MTT is not toxic to cells and does not interfere with cell metabolism.
Biochemical and physiological effects:
MTT is a tetrazolium salt that is reduced to formazan by active mitochondria in viable cells. The reduction of MTT to formazan is a redox reaction that involves the transfer of electrons from NADH to MTT. The formazan crystals are insoluble and can be measured spectrophotometrically. MTT is not toxic to cells and does not interfere with cell metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
MTT is a widely used compound in scientific research due to its advantages, including its ease of use, low cost, and high sensitivity. MTT is also compatible with most cell types and can be used in both adherent and non-adherent cells. However, MTT has some limitations, including its inability to distinguish between live and dead cells, its interference with some compounds, and its sensitivity to light.
Orientations Futures
MTT is a widely used compound in scientific research, and there are several future directions for its use. One direction is the development of new tetrazolium salts that are more sensitive and specific than MTT. Another direction is the development of new methods for measuring cell viability and proliferation that are more accurate and reliable than MTT. Additionally, MTT can be used in combination with other assays to provide a more comprehensive evaluation of cell viability and proliferation.
Méthodes De Synthèse
MTT is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride with thiazolyl blue, which is then reacted with methoxyphenyl oxazole carboxylic acid. The final product is purified by recrystallization.
Applications De Recherche Scientifique
MTT is used to measure cell viability and proliferation in various scientific fields, including biochemistry, molecular biology, and pharmacology. It is widely used in drug discovery, toxicology, and cancer research. MTT is used to evaluate the cytotoxicity of compounds and to determine the optimal concentration of drugs for cell culture experiments. It is also used to measure the effect of drugs on cell proliferation and to evaluate the efficacy of anticancer drugs.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-10(2)23-16(18-9)19-14(20)15-17-8-13(22-15)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXPXJVVSXPJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylthiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

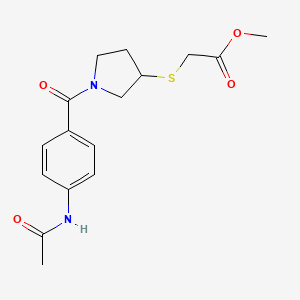
![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2879813.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2879814.png)
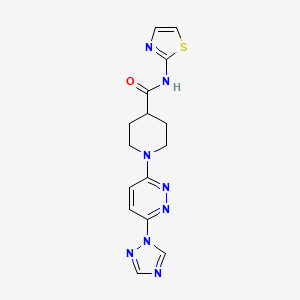
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879820.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2879821.png)
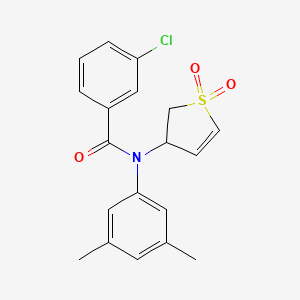
![8-(4-ethoxyphenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2879823.png)

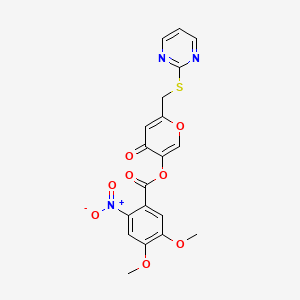
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2879828.png)
![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/no-structure.png)
